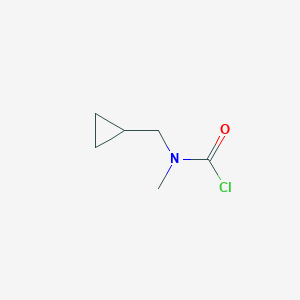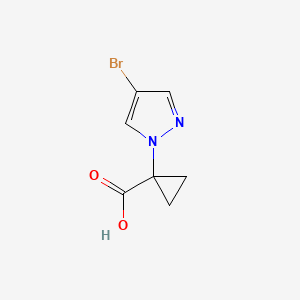![molecular formula C22H17Cl2N3O B2938647 N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 338419-68-4](/img/structure/B2938647.png)
N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse pharmacological properties . They are nitrogen-containing heterocyclic compounds that form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions . For example, a simple and effective method for the synthesis of pyrimido[1,2-a]benzimidazole derivatives was demonstrated using N,N’-dichlorobis(2,4,6-trichlorophenyl)urea, aromatic aldehydes, and keto esters .Molecular Structure Analysis
The molecular structure of these compounds is typically determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving these compounds can be influenced by the structure of the aldehyde component . Some of the synthesized compounds have shown a pronounced cytotoxicity against HeLa cells .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary widely. They are typically soluble in water and can exhibit diverse pharmacological properties .Scientific Research Applications
Synthesis and Properties of Aromatic Polyamides and Polyimides
Aromatic polyamides and polyimides are notable for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. Research studies have explored the synthesis of these polymers using various monomers, including those with pyrrolopyrimidine structures or related aromatic units.
Synthesis of Polyamides and Polyimides : Aromatic polyamides and polyimides have been synthesized using monomers derived from nucleophilic substitution reactions, followed by polycondensation with aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These processes yield polymers with high inherent viscosities, indicating their potential for creating strong and durable materials (Yang & Lin, 1994), (Yang & Lin, 1995).
Thermal and Mechanical Properties : The synthesized aromatic polyamides and polyimides exhibit excellent thermal properties, with glass transition temperatures and thermal decomposition points that make them suitable for high-temperature applications. Their solubility in polar solvents and ability to form transparent, flexible films are also notable characteristics that expand their application range (Saxena et al., 2003).
Advanced Materials Development : The research into these polymers contributes to the development of materials for advanced engineering applications, including electronics, aerospace, and coatings. The detailed characterization of their properties helps in tailoring materials for specific needs, such as increased thermal stability, mechanical strength, and chemical resistance.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c1-13-11-14(2)27-12-19(15-3-5-16(23)6-4-15)20(21(27)25-13)22(28)26-18-9-7-17(24)8-10-18/h3-12H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLMUJWJWRNZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2938566.png)






![methyl 5-{[(1-benzylpiperidin-4-yl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2938578.png)
![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2938584.png)
![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)

![1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2938587.png)